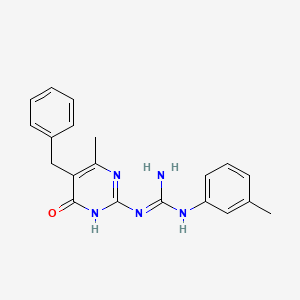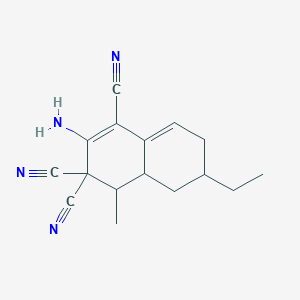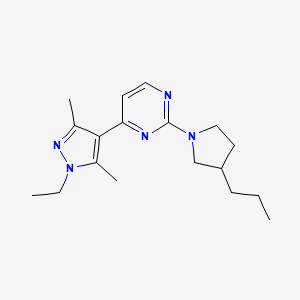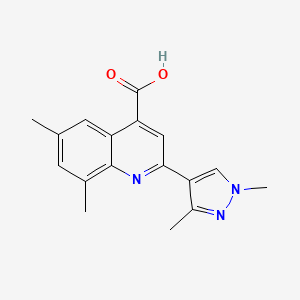![molecular formula C19H28N2O2 B6082110 2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine, commonly known as CPMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPMM is a morpholine derivative that has been synthesized using a multi-step process involving various chemical reactions.
作用机制
CPMM is believed to act as a sigma-1 receptor modulator, which results in the modulation of various cellular pathways. The sigma-1 receptor is known to be involved in the regulation of calcium signaling, which plays a critical role in various physiological processes such as neurotransmitter release, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
CPMM has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the modulation of the activity of various neurotransmitters such as dopamine and serotonin. CPMM has also been shown to have potential analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
CPMM has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, CPMM has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
未来方向
The potential applications of CPMM in medical research are vast, and several future directions can be explored. Some potential future directions include the development of CPMM as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPMM can be used as a research tool to further understand the physiological and biochemical effects of sigma-1 receptor modulation. Further research is needed to fully understand the potential applications of CPMM in medical research.
Conclusion:
In conclusion, CPMM is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis involves a multi-step process, and its mechanism of action involves the modulation of the sigma-1 receptor. CPMM has various biochemical and physiological effects, and its potential applications in medical research are vast. However, further research is needed to fully understand the potential benefits and limitations of CPMM.
合成方法
The synthesis of CPMM involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction between cyclohexylmethylamine and 4-pyridinecarboxaldehyde, which results in the formation of 4-(cyclohexylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to yield 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid.
The final step in the synthesis of CPMM involves the reaction between 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid and morpholine in the presence of a coupling agent. This reaction results in the formation of CPMM, which can be purified through various techniques such as column chromatography and recrystallization.
科学研究应用
CPMM has shown potential as a research tool in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. CPMM has been studied for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
属性
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(7-6-16-8-10-20-11-9-16)21-12-13-23-18(15-21)14-17-4-2-1-3-5-17/h8-11,17-18H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUYBNONXBNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)



![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)